molecular formula C20H23N3O2 B2398269 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea CAS No. 1170092-75-7

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2398269
CAS No.: 1170092-75-7
M. Wt: 337.423
InChI Key: LEDAZGGBXJDLRI-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features an indolinone moiety, which is a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, and a phenylpropyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Urea Formation: The final step involves the reaction of the indolinone derivative with phenylpropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indolinone moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylbutyl)urea: Similar structure with a phenylbutyl group instead of a phenylpropyl group.

Uniqueness

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethyl group and the phenylpropyl moiety may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDAZGGBXJDLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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